N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenyl ring, a furan ring, and an isoxazole ring
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c26-21(17-12-19(28-25-17)18-9-4-10-27-18)22-14-6-3-5-13(11-14)20-23-15-7-1-2-8-16(15)24-20/h1-12H,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFBLXLWHXPLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core The final step often involves the formation of the isoxazole ring via cyclization reactions under specific conditions, such as the presence of N,N-dimethylformamide and sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole oxides, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is an intriguing molecule with potential applications in various scientific fields, particularly in medicinal chemistry, due to its unique structural features. This article explores its applications, supported by relevant data and documented case studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing benzo[d]imidazole derivatives. For instance, derivatives similar to This compound have shown promising results against various cancer cell lines.
- Case Study : A derivative exhibited an IC50 value of 0.25 μM against HepG2 hepatocarcinoma cells, indicating significant antitumor activity . This suggests that the compound may share similar mechanisms of action.
Antimicrobial Properties
The antimicrobial efficacy of benzo[d]imidazole derivatives has been well-documented. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.
- Case Study : Research on related compounds has demonstrated effectiveness against multidrug-resistant strains of bacteria and fungi, supporting the potential use of this compound in treating infections .
Antiviral Activity
The antiviral potential of heterocyclic compounds, including those with isoxazole and benzimidazole components, has been explored extensively.
- Case Study : Compounds with similar structures have shown activity against viruses such as hepatitis C and influenza, with IC50 values indicating effective inhibition . This positions This compound as a candidate for further antiviral research.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their activity . The compound may also interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares the benzimidazole and phenyl moieties but lacks the furan and isoxazole rings.
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea: This compound has a similar benzimidazole structure but includes a thiourea group instead of the isoxazole and furan rings.
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure features a benzimidazole moiety, which is known for various biological activities, and an isoxazole ring that contributes to its pharmacological profile.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole exhibit notable antimicrobial properties. For instance, compounds related to benzimidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3ao | S. aureus | < 1 µg/mL |
| 3ad | C. albicans | 3.9 µg/mL |
| 3aq | M. smegmatis | 3.9 µg/mL |
These findings suggest that the benzimidazole framework can be modified to enhance antimicrobial efficacy, potentially making this compound a candidate for further development in this area .
2. Anticancer Activity
The anticancer potential of compounds containing the benzimidazole structure has been explored in various studies. The compound’s ability to inhibit cancer cell proliferation has been attributed to its interaction with specific cellular pathways.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines. For example, research indicated that such compounds could inhibit the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5 | Induction of apoptosis |
| HeLa | 7 | Cell cycle arrest |
| A549 | 6 | Inhibition of proliferation |
The mechanism through which this compound exerts its biological effects is likely multifaceted. Studies suggest that it may interact with DNA or inhibit key enzymes involved in cell division and metabolism. Molecular docking studies have indicated potential binding sites on target proteins, which could elucidate its action mechanism further .
Q & A
Q. Characterization :
- NMR Spectroscopy : 1H and 13C NMR to confirm aromatic proton environments (e.g., benzimidazole NH at δ 12.5–13.5 ppm, furan protons at δ 6.3–7.2 ppm) .
- HPLC/MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z 413.4) .
How do the structural features of this compound influence its potential biological activity?
Basic Research Question
The benzimidazole core is associated with intercalation into DNA or inhibition of tyrosine kinases, while the isoxazole-furan moiety may enhance solubility and target selectivity . Key structural contributions:
Q. Methodological Insight :
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions critical for binding .
What advanced strategies are used to evaluate its anticancer activity and mechanism of action?
Advanced Research Question
- In Vitro Assays :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like Bcl-2 or EGFR, focusing on binding energy (ΔG ≤ -8 kcal/mol) and pose validation via RMSD analysis .
- Wnt Signaling : Luciferase reporter assays to assess β-catenin pathway modulation .
How can structure-activity relationship (SAR) studies optimize this compound?
Advanced Research Question
- Modifications :
- SAR Validation :
What computational and experimental methods resolve contradictions in binding affinity data?
Advanced Research Question
- Contradiction Example : Discrepancies in reported IC50 values for EGFR inhibition.
- Resolution Strategies :
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .
- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (ka/kd) to validate docking predictions .
- X-ray Crystallography : Resolve co-crystal structures to identify critical binding residues .
How are ADMET properties predicted and validated for this compound?
Advanced Research Question
- In Silico Tools :
- Experimental Validation :
- Microsomal Stability Assays : Calculate t1/2 in human liver microsomes .
- Caco-2 Permeability : Evaluate intestinal absorption (Papp ≥ 1 × 10⁻⁶ cm/s) .
How does this compound compare structurally and functionally to related analogs?
Advanced Research Question
-
Key Analogs :
Compound Structural Differences Activity Profile 4c () Oxadiazole instead of isoxazole Higher drug-likeness score (0.85 vs. 0.78) 9c () Triazole-thiazole hybrid Improved solubility but reduced EGFR affinity -
Comparative Analysis :
- Use 3D-QSAR models to correlate substituent effects with activity .
- Benchmark cytotoxicity against doxorubicin in matched cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
